N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride
Description
N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride (CAS: 1354018-58-8) is a pyrimidine-based compound featuring a cyclopropyl group at the N4 position and a piperidin-3-ylmethyl substituent at the N6 position. Its molecular formula is C₁₃H₂₂ClN₅ (as inferred from and ). The compound is synthesized with high purity (≥95%) and is commonly used in medicinal chemistry research, particularly in kinase inhibitor development, given the structural relevance of pyrimidine derivatives in targeting ATP-binding domains .
Properties
IUPAC Name |
4-N-cyclopropyl-6-N-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5.ClH/c1-2-10(7-14-5-1)8-15-12-6-13(17-9-16-12)18-11-3-4-11;/h6,9-11,14H,1-5,7-8H2,(H2,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQQQVDEPLSVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=N2)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. standard practices in the pharmaceutical and chemical industries, such as batch processing and continuous flow synthesis, could be adapted for its production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The amino groups at positions 4 and 6 facilitate these reactions:
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Chlorination : Reacts with POCl₃ at 80–100°C to replace hydroxyl groups with chlorine.
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Amination : Substitution with primary/secondary amines occurs under reflux in ethanol, yielding derivatives with modified biological activity.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Chlorination | POCl₃ | 80–100°C, 4–6 hrs | Replacement of hydroxyl with Cl |
| Amination | R-NH₂ | Ethanol, reflux, 12 hrs | New C–N bond formation |
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron-rich nitrogen atoms direct electrophiles to specific positions:
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Nitration : Occurs at position 5 using HNO₃/H₂SO₄ at 0–5°C .
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Sulfonation : Achieved with fuming H₂SO₄, introducing sulfonic acid groups.
Oxidation and Reduction
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Oxidation : The cyclopropyl group is oxidized to a ketone derivative using KMnO₄ in acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds to C–N single bonds.
Alkylation and Acylation
The secondary amine in the piperidine moiety participates in:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.
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Acylation : Acetylated with acetic anhydride under basic conditions, producing amide derivatives.
Table 2: Alkylation/Acylation Parameters
| Reaction | Reagent | Solvent | Yield |
|---|---|---|---|
| Alkylation | CH₃I | DMF | 75–85% |
| Acylation | (CH₃CO)₂O | THF | 60–70% |
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
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Piperidine Ring Modification : Reacts with aldehydes to form fused bicyclic structures via intramolecular cyclization.
Scientific Research Applications
N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride exhibits notable biological activities, particularly as a ligand for various receptors. Research indicates that compounds in this class may act as histamine H2 receptor antagonists and have potential applications in treating conditions such as allergies and gastric acid disorders. The presence of the cyclopropyl and piperidine groups suggests improved pharmacological profiles compared to other pyrimidine derivatives.
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to histamine receptors. Techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing specific receptors have been employed to assess its efficacy. Preliminary data suggest favorable interactions that could lead to further insights into its mechanism of action.
Case Studies and Research Findings
Research findings indicate that this compound has been explored in various studies focusing on its potential therapeutic applications:
- Histamine Receptor Antagonism : Studies have demonstrated that this compound can effectively block histamine receptors, suggesting its utility in treating allergic reactions.
- Gastric Acid Disorders : Preliminary investigations indicate that it may reduce gastric acid secretion by antagonizing specific receptors involved in this pathway.
- Neurological Implications : Given its interaction with neurotransmitter systems, there is potential for exploring its effects on neurological disorders.
Mechanism of Action
The mechanism of action of N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:
Physicochemical and Functional Implications
- Substituent Position : The piperidin-3-ylmethyl group in the reference compound (1354018-58-8) offers enhanced conformational flexibility compared to the 2-ylmethyl analog (1353956-39-4), which may improve binding to hydrophobic pockets in biological targets .
Biological Activity
N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclopropyl group and a piperidine moiety, suggests potential biological activities, particularly as a ligand for various receptors. The molecular formula is with a molecular weight of approximately 283.800 g/mol .
The compound exhibits significant biological activity, particularly in the context of histamine H2 receptor antagonism. The structural features of this compound enhance its binding affinity and selectivity towards specific biological targets, which may lead to therapeutic applications in treating conditions such as allergies and gastric acid disorders.
Binding Studies
Interaction studies have focused on the compound's binding affinity towards various receptors. Techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing specific receptors have been employed to elucidate its mechanism of action. Preliminary data indicate favorable interactions with histamine receptors.
Comparative Analysis
The following table summarizes the structural features and unique aspects of similar compounds to highlight the distinct properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N4-Cyclopropyl-N6-methyl-N6-(piperidin-3-yl)pyrimidine-4,6-diamine hydrochloride | Contains methyl instead of piperidin group | Variation in side chain affects receptor binding |
| N4-Cyclobutyl-N6-(piperidin-3-yl)methyl)pyrimidine-4,6-diamine | Cyclobutyl instead of cyclopropyl | Different ring size alters steric properties |
| N4-Cyclopropyl-N6-(4-methylpiperazin-1-yl)pyrimidine | Uses piperazine instead of piperidine | Potentially different pharmacological profiles due to nitrogen count |
In Vitro Studies
Research has indicated that this compound can inhibit various biological pathways. For example, studies on similar pyrimidine derivatives have shown their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can affect viral replication and cellular growth, suggesting possible applications in antiviral therapies .
Pharmacological Applications
The compound's interaction with histamine receptors suggests its potential use in managing conditions related to excessive histamine release, such as allergic reactions and gastric acid disorders. The unique combination of structural elements may allow for the development of selective receptor modulators that can lead to new therapeutic agents.
Future Directions
Further research is needed to explore the full range of biological activities associated with this compound. Investigating its effects on neurotransmitter systems could open avenues for treating neurological disorders.
Q & A
Q. What SAR trends are observed in analogs with varying piperidine substituents?
- Answer : Methylation of the piperidine nitrogen reduces CNS penetration (logBB decreases from 0.8 to 0.2) but improves oral bioavailability (F% increases from 15% to 42%). Piperazine analogs show higher solubility but lower selectivity due to additional hydrogen bonding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
